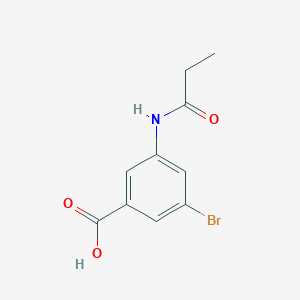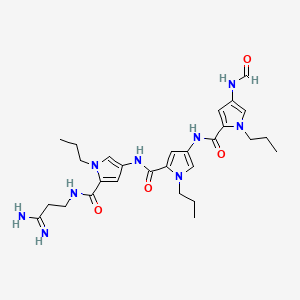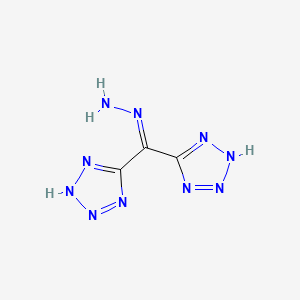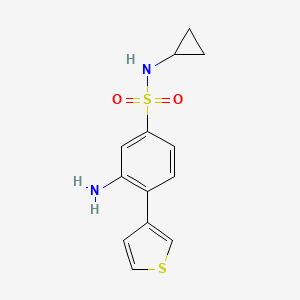
2-Chloro-4,4-diaminobenzanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,4-diaminobenzanilide is an aromatic diamine compound with the molecular formula C13H12ClN3O. It is known for its applications in the synthesis of polyimides and other high-performance polymers due to its unique chemical structure and properties .
Méthodes De Préparation
2-Chloro-4,4-diaminobenzanilide can be synthesized through a two-step chemical imidization procedure. The process involves the reaction of aromatic diamines with dianhydrides in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) . The derived polyimide resins are then used to produce high-whiteness polyimide ultrafine fabrics through electrospinning .
Analyse Des Réactions Chimiques
2-Chloro-4,4-diaminobenzanilide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and catalysts like pyridine .
Applications De Recherche Scientifique
2-Chloro-4,4-diaminobenzanilide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Chloro-4,4-diaminobenzanilide and its derivatives involves binding to molecular targets such as DNA, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2). This binding can inhibit the proliferation of cancer cells by interfering with their DNA replication and signaling pathways .
Comparaison Avec Des Composés Similaires
2-Chloro-4,4-diaminobenzanilide can be compared with other similar compounds such as:
4,4’-Diaminobenzanilide: Lacks the chlorine atom, which may affect its reactivity and applications.
2-Methyl-4,4’-diaminobenzanilide: Contains a methyl group instead of a chlorine atom, which can influence its solubility and thermal properties.
The presence of the chlorine atom in this compound makes it unique, providing distinct chemical reactivity and properties that are beneficial for specific applications in polymer synthesis and anticancer research .
Propriétés
Formule moléculaire |
C13H14ClN3O |
|---|---|
Poids moléculaire |
263.72 g/mol |
Nom IUPAC |
4,4-diamino-2-chloro-N-phenylcyclohexa-1,5-diene-1-carboxamide |
InChI |
InChI=1S/C13H14ClN3O/c14-11-8-13(15,16)7-6-10(11)12(18)17-9-4-2-1-3-5-9/h1-7H,8,15-16H2,(H,17,18) |
Clé InChI |
BEFITPDIJUHBSZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C=CC1(N)N)C(=O)NC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-](/img/structure/B13978399.png)

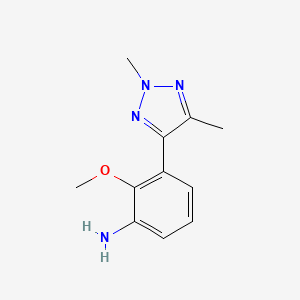
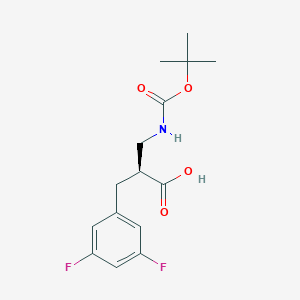



![6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B13978439.png)
